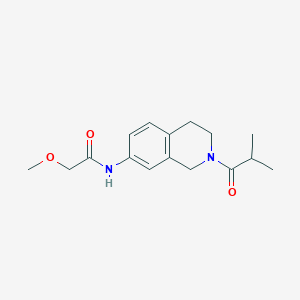

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is a synthetic tetrahydroisoquinoline derivative characterized by a 2-isobutyryl substitution and a 7-methoxyacetamide side chain. Tetrahydroisoquinoline scaffolds are widely explored in medicinal chemistry due to their structural versatility and bioactivity, particularly in targeting neurological receptors such as orexin-1 (OX1R) .

Properties

IUPAC Name |

2-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11(2)16(20)18-7-6-12-4-5-14(8-13(12)9-18)17-15(19)10-21-3/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNPOGZJGNMLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide typically involves multiple steps. One common approach is the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines with isobutyryl chloride, followed by reduction of the endocyclic C=N bond in the resulting N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides. Subsequent N-alkylation and acid hydrolysis steps are employed to obtain the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often requires the use of specialized equipment and controlled environments to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It is being studied for its effects on various biological targets.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.

Industry: The compound's unique properties make it useful in the development of new materials and chemicals. It is being investigated for applications in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism by which N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to a series of N-benzyl-substituted tetrahydroisoquinoline derivatives (compounds 30–34) reported in , which exhibit selective OX1R antagonism. Below is a detailed comparison based on substituents, synthesis efficiency, and analytical data.

Structural Features and Substituent Effects

- Target Compound :

- Position 2 : Isobutyryl group (electron-withdrawing acyl moiety).

- Position 7 : Methoxyacetamide (polar side chain).

- Analogs (30–34): Position 1: Variably substituted with groups like diethylamino-phenylmethyl, propylamino-phenylmethyl, or benzylamino-phenylmethyl. Position 2: Acetamide linked to a benzyl group. Positions 6/7: Consistently dimethoxy-substituted in analogs, whereas the target compound has a single methoxy group at position 6.

The methoxyacetamide at position 7 may enhance solubility relative to the dimethoxy groups in analogs .

Analytical and Functional Insights

- Spectroscopy : Analogs were validated via $ ^1H $ NMR and mass spectrometry, confirming substituent integration and purity . The target compound’s isobutyryl group would likely show distinct carbonyl signals (~170 ppm in $ ^{13}C $ NMR) and methyl proton splitting in $ ^1H $ NMR.

- Bioactivity : Analogs 30–34 demonstrated OX1R selectivity, with potency influenced by substituent bulk and electronic properties. The target’s isobutyryl group may alter receptor binding kinetics compared to benzyl-acetamide analogs, though experimental data are needed to confirm this hypothesis .

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroisoquinoline core , which is known for its diverse biological activities. The presence of the isobutyryl group and the methoxyacetamide moiety enhances its chemical reactivity and biological profile. The molecular formula for this compound is with a molecular weight of approximately 265.31 g/mol.

This compound exerts its biological effects primarily through interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation : It has the potential to bind to receptors associated with neurological functions and pain modulation.

These interactions can lead to various pharmacological effects, including neuroprotective and anti-inflammatory activities.

Biological Activity

Research indicates that compounds with similar structural features to this compound exhibit significant biological activity:

- Neuroprotective Effects : The tetrahydroisoquinoline structure is often associated with neuroprotective properties. Studies have shown that such compounds can protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Anticancer Potential : Preliminary studies suggest that the compound could exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Research Findings

Recent studies have explored the biological activity of this compound through various methodologies:

| Study Type | Findings |

|---|---|

| In vitro assays | Demonstrated significant inhibition of cancer cell growth in several lines (e.g., MCF-7). |

| Animal models | Showed neuroprotective effects in models of neurodegeneration (e.g., Alzheimer's disease). |

| Binding studies | Indicated high affinity for specific receptors involved in pain modulation. |

Case Studies

-

Case Study on Neuroprotection :

- A study evaluated the neuroprotective effects of this compound in a rodent model of ischemic stroke. Results indicated a significant reduction in infarct size and improved neurological outcomes compared to control groups.

-

Case Study on Anticancer Activity :

- In a recent investigation, this compound was tested against breast cancer cell lines (MCF-7). It exhibited dose-dependent cytotoxicity with an IC50 value lower than many standard chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.